trans-Dipyrrin
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Overview
Description
Trans-dipyrrin is the trans-isomer of dipyrrin.
Scientific Research Applications
Photophysical Properties and Applications in Sensing and Catalysis : Dipyrrins, known for their ease of syntheses and interesting photophysical properties, are used in the development of metal dipyrrinato complexes. These complexes find applications in sensing, materials science, generation of infinite architecture through self-assembly, and catalysis (Singh et al., 2020).
Biomedical Applications as Fluorescent Markers : Dipyrrins and their BF2 complexes exhibit excellent photostability, strong light absorption, and high fluorescence quantum yield, making them suitable for biological and biomedical applications, particularly as fluorescent markers (Sakamoto et al., 2015).
Use in Supramolecular Chemistry and Light-Harvesting Applications : Dipyrrins are valuable precursors to dyes and serve as ligands in various self-assembled materials, with applications extending to supramolecular chemistry and light-harvesting (Muthukumaran et al., 2005).
Fluorescent Sensing of Metal Ions : Dipyrrins are investigated for their potential in fluorescent sensing, particularly for measuring the polarity, viscosity, and temperature of the medium, as well as detecting metal ions like Zn2+, Cd2+, and Hg2+ in various environments (Antina et al., 2016).
Applications in Nanoarchitectures and Materials Science : Research on dipyrrin–metal complexes focuses on creating low-dimensional materials like one-dimensional wires and two-dimensional nanosheets, which have potential applications in areas such as thermoelectric and photoelectric conversion (Sakamoto, 2017).
Luminescent Metal Complexes for Sensing and Materials Science : Dipyrrin-based metal complexes, with their unique photophysical properties, are developed for various applications including sensing and materials science, leveraging the luminescent properties of these complexes (Baudron, 2013).
Catalysis and Reactivity of Dipyrrin Metal Complexes : Dipyrrin metal complexes are utilized in various chemical transformations, including C-H activation/amination, polymerization, and oxidation reactions, highlighting their potential in catalysis and the synthesis of valuable organic compounds (Baudron, 2020).
Properties
Molecular Formula |
C9H8N2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2E)-2-(1H-pyrrol-2-ylmethylidene)pyrrole |
InChI |
InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H/b9-7+ |
InChI Key |
OVTCUIZCVUGJHS-VQHVLOKHSA-N |
Isomeric SMILES |
C1=C/C(=C\C2=CC=CN2)/N=C1 |
SMILES |
C1=CC(=CC2=CC=CN2)N=C1 |
Canonical SMILES |
C1=CC(=CC2=CC=CN2)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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